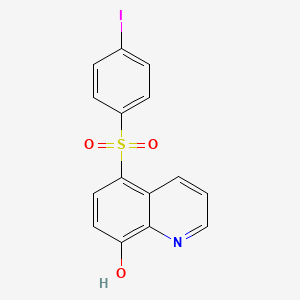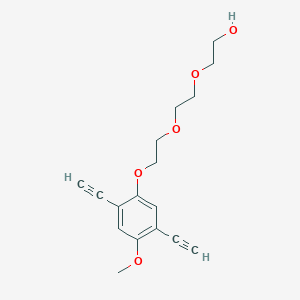![molecular formula C15H14N2O B12880867 3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 61191-34-2](/img/structure/B12880867.png)
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with a similar pyrrole-pyridine fused ring system.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61191-34-2 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3,6-dimethyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-9-8-12-13(15(18)16-9)10(2)14(17-12)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,16,18) |
Clé InChI |
KQQVKHOOAWPXGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C(N2)C3=CC=CC=C3)C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


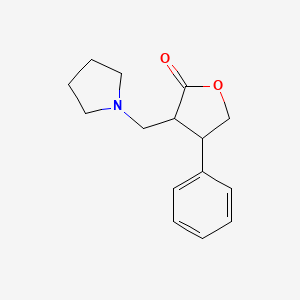
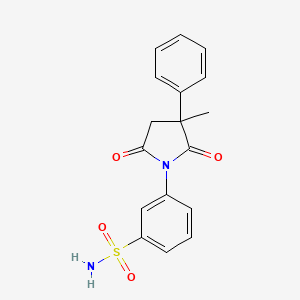
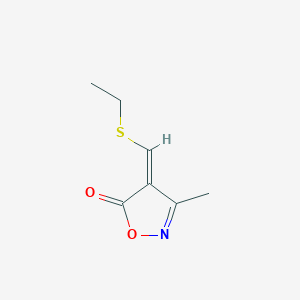
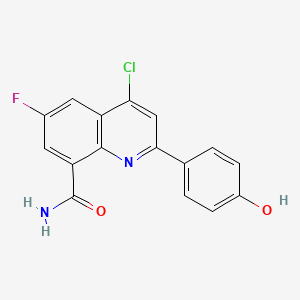

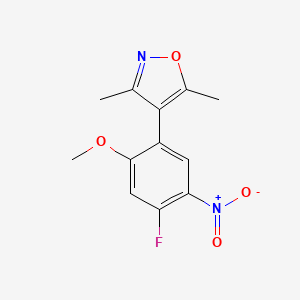
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
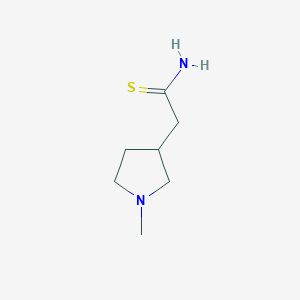

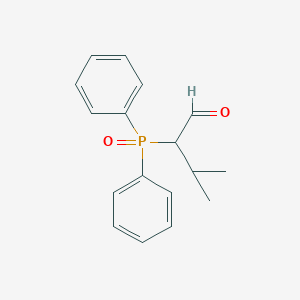
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)

